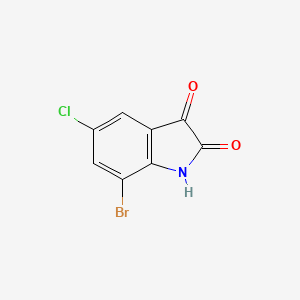

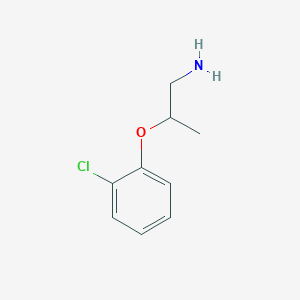

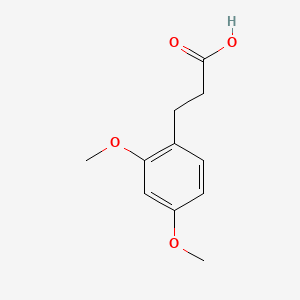

![molecular formula C16H19NO B1334525 4-甲基-N-[2-(4-甲基苯氧基)乙基]苯胺 CAS No. 200806-88-8](/img/structure/B1334525.png)

4-甲基-N-[2-(4-甲基苯氧基)乙基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline" is a derivative of N-phenoxyethylaniline, which is a class of organic compounds characterized by an aniline moiety linked to a phenoxyethyl group. These compounds have been studied for their vibrational, geometrical, and electronic properties, and they exhibit interesting chemical behavior due to the presence of substituents on the phenyl ring and the aniline nitrogen .

Synthesis Analysis

The synthesis of related N-ethyl aniline derivatives has been reported in the literature. For instance, N-Ethyl-N-(β-methoxycarbonylethyl)aniline was prepared through an addition reaction of N-ethyl aniline with methyl acrylate, using acetic acid as a catalytic medium and hydroquinone as an inhibitor . Another synthesis approach for N-ethyl-m-methyoxy aniline involved two reaction steps with m-aminophenol as the starting material, ethyl bromide as the ethylating agent, and dimethyl sulfate as the methylating agent, with the process optimized by changing solvents and using phase-transfer catalysts . Although these methods do not directly describe the synthesis of "4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline," they provide insight into the general synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline" has been investigated using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was determined using X-ray diffraction, and its geometry was optimized using Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These studies provide a foundation for understanding the molecular structure of "4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline" by analogy.

Chemical Reactions Analysis

The reactivity of aniline derivatives can be complex, as demonstrated by the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl, which resulted in cyclometalation, methyl migration, and hydrogenation to produce various organometallic and organic products . This suggests that "4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline" could also participate in interesting chemical reactions, potentially involving metal complexes or other reagents that could induce structural changes or functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenoxyethylaniline derivatives have been studied through spectroscopic methods and theoretical calculations. Infrared spectroscopy, aided by density functional calculations, provided insights into the vibrational behavior of these compounds, revealing the influence of substituents on the N-H stretching mode and the conformational preferences of the aliphatic chain . These findings are relevant to "4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline," as they suggest how its physical properties, such as melting point and solubility, and chemical properties, like acidity and reactivity, might be influenced by its molecular structure.

科学研究应用

合成和表征

合成过程:N-乙基-m-甲氧基苯胺,与4-甲基-N-[2-(4-甲基苯氧基)乙基]苯胺在结构上相似,是通过两个反应步骤合成的。这种方法由于其简单性和适中的反应条件(Shi Kai-yun, 2006),为工业制造提供了科学依据。

光谱和理论研究:涉及N-(2-苯氧基乙基)苯胺及其衍生物的研究,这些衍生物在结构上与4-甲基-N-[2-(4-甲基苯氧基)乙基]苯胺相关,为它们的振动、几何和电子性质提供了见解。该研究包括光谱分析和理论计算,有助于更深入地理解这些化合物(Finazzi et al., 2003)。

材料科学中的应用

- 电致变色材料:对使用不同苯胺衍生物的新型给受体体系进行研究,包括那些在结构上类似于4-甲基-N-[2-(4-甲基苯氧基)乙基]苯胺的化合物,导致了稳定的导电聚合物的开发,这些聚合物在电致变色器件中具有潜在应用。这些材料表现出优异的光学对比度和快速切换速度,使它们适用于近红外区域(Li et al., 2017)。

化学反应和机制

反应性研究:对邻位取代苯胺与各种α,β-乙炔酮的反应进行研究,揭示了喹啉衍生物的形成机制。这项研究有助于理解类似反应环境中化合物如4-甲基-N-[2-(4-甲基苯氧基)乙基]苯胺的化学行为(Sinsky & Bass, 1984)。

催化中的苯胺衍生物:对钯催化的苯胺烯丙基化进行研究,包括那些在结构上类似于4-甲基-N-[2-(4-甲基苯氧基)乙基]苯胺的苯胺,调查了烯丙基碳酸酯作为烯丙基化试剂的使用。这项研究有助于理解此类反应的立体化学方面(Moreno-Mañas等,1998)。

属性

IUPAC Name |

4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQITHMVPMEITM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

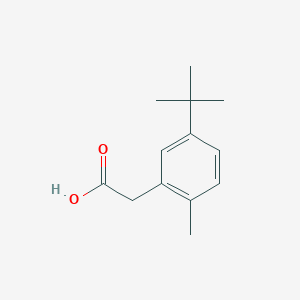

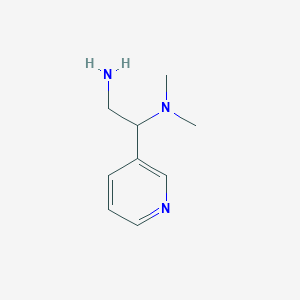

![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)

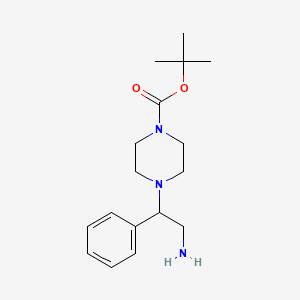

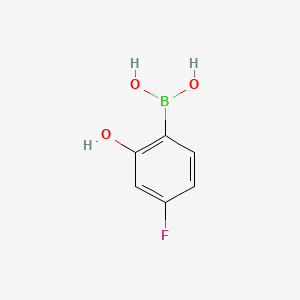

![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)

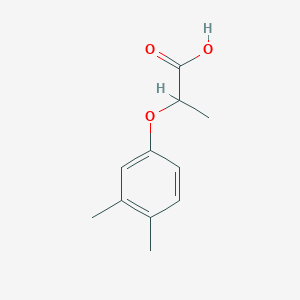

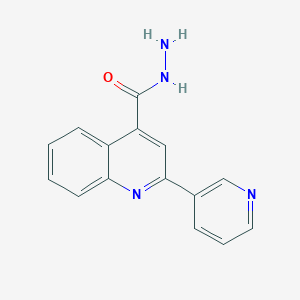

![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)